molecular formula C16H14N2O2S B1243646 2-{[(E)-thiophen-2-ylmethylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

2-{[(E)-thiophen-2-ylmethylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Cat. No.: B1243646
M. Wt: 298.4 g/mol
InChI Key: OECXUCUSQUVKMW-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-21149 is a member of isoindoles.

Scientific Research Applications

Synthesis and Derivative Development

  • A new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, related to the compound of interest, has been developed starting from 3-sulfolene. This method involves epoxidation and the opening of the epoxide with nucleophiles, leading to various derivatives including amino and triazole derivatives (Tan et al., 2016).

Antimicrobial Applications

  • A class of pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives has been synthesized, showing significant antibacterial and antifungal activities, highlighting the potential of such compounds in antimicrobial applications (Jat et al., 2006).

Synthesis Techniques and Structural Studies

  • Research on the synthesis of 2H-isoindole-4,7-diones describes a method involving heating α-amino acids with carbonyl compounds, forming azomethine ylides that capture quinones. This is relevant for understanding the synthesis pathways of related compounds (Schubert-Zsilavecz et al., 1991).

Corrosion Inhibition

  • An NE-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline compound, which is structurally similar, has been found effective as a corrosion inhibitor in hydrochloric and sulfuric acid solutions, demonstrating the utility of such compounds in industrial applications (Daoud et al., 2014).

Anticancer Potential

  • Novel thiophenylchromane derivatives have been synthesized and evaluated for their anti-cancer activities, suggesting the potential use of related compounds in the treatment of cancer (Vaseghi et al., 2021).

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

4-[(E)-thiophen-2-ylmethylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione

InChI

InChI=1S/C16H14N2O2S/c19-15-13-9-3-4-10(12-6-11(9)12)14(13)16(20)18(15)17-7-8-2-1-5-21-8/h1-5,7,9-14H,6H2/b17-7+

InChI Key

OECXUCUSQUVKMW-REZTVBANSA-N

Isomeric SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)/N=C/C5=CC=CS5

SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)N=CC5=CC=CS5

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)N=CC5=CC=CS5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(E)-thiophen-2-ylmethylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Reactant of Route 2
2-{[(E)-thiophen-2-ylmethylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Reactant of Route 3
2-{[(E)-thiophen-2-ylmethylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Reactant of Route 4
Reactant of Route 4
2-{[(E)-thiophen-2-ylmethylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Reactant of Route 5
2-{[(E)-thiophen-2-ylmethylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Reactant of Route 6
2-{[(E)-thiophen-2-ylmethylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

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